Cas no 93-04-9 (2-Methoxynaphthalene)

2-Methoxynaphthalene structure
2-Methoxynaphthalene structure
2-Methoxynaphthalene
93-04-9
C11H10O
158.196503162384
MFCD00004061
34682
24848894

2-Methoxynaphthalene Properties

Names and Identifiers

    • 2-Methoxynaphthalene
    • Methyl 2-naphthyl ether
    • yara-yara
    • 2-methoxy-naphthalene
    • 2-Naphthol methyl ether
    • 2-Naphthyl methyl ether
    • 6-methoxynaphthalene
    • Naphthalene,2-methoxy
    • Nerolin
    • Yara yara
    • Yura yara
    • β-Naphthyl methyl ether
    • Naproxen Impurity M
    • beta-Naphthyl methyl ether
    • (1R,4R,5S,7S,8R,9S,12R,13R,21E,30R,33S,34R,37R,38S,40S,41R,42S,45R,46R,54E,63R,66S,67R,70R,71S,73S,7
    • 2-Methoxynaphthalene (ACI)
    • Ether, methyl 2-naphthyl (3CI)
    • 6-Methoxy-2-naphthalene
    • Methyl β-naphthyl ether
    • Nerolin (old)
    • Nerolin yara yara
    • NSC 4171
    • β-Methoxynaphthalene
    • β-Naphthol methyl ether
    • 2-Methoxynaphthalene (Nerolin)
    • Neroline Yara Yara
    • +Expand
    • MFCD00004061
    • LUZDYPLAQQGJEA-UHFFFAOYSA-N
    • 1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
    • O(C)C1C=C2C(C=CC=C2)=CC=1
    • 1859408

Computed Properties

  • 158.07300
  • 9
  • 18
  • 0
  • 158.073165
  • 126
  • 3630
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 17.3
  • 0
  • 351

Experimental Properties

  • 2.84840
  • 9.23000
  • 5997
  • 1.5440 (estimate)
  • Insoluble
  • 274 °C(lit.)
  • 70-73 °C (lit.)
  • Fahrenheit: 208.4 ° f
    Celsius: 98 ° c
  • 4704 | BETA-NAPHTHYL METHYL ETHER
  • H2O: soluble (completely)
  • Colorless flake crystals
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ether, benzene and chloroform, slightly soluble in carbon disulfide, slightly soluble in methanol and ethanol. It can volatilize with water vapor.
  • 1.064 g/mL at 25 °C(lit.)

2-Methoxynaphthalene Security Information

  • GHS07 GHS07 GHS09 GHS09
  • QJ9468750
  • 2
  • S22-S24/25
  • UN 3077 9 / PGIII
  • H401
  • P273-P501
  • Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Warning
  • Yes

2-Methoxynaphthalene Customs Data

  • 29093090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Methoxynaphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003BPK-25g
2-Methoxynaphthalene
93-04-9 97%
25g
$5.00 2024-04-20
A2B Chem LLC
AB54344-25g
2-Methoxynaphthalene
93-04-9 95%
25g
$13.00 2024-07-18
Aaron
AR003BXW-25g
2-Methoxynaphthalene
93-04-9 97%
25g
$4.00 2024-07-18
abcr
AB117723-250 g
2-Methoxynaphthalene, 98%; .
93-04-9 98%
250g
€64.80 2023-05-10
Ambeed
A225905-25g
2-Methoxynaphthalene
93-04-9 97%
25g
$6.0
Apollo Scientific
OR925439-100g
2-Methoxynaphthalene
93-04-9 97%
100g
£18.00 2023-09-02
Chemenu
CM141326-500g
2-methoxynaphthalene
93-04-9 95%
500g
$102 2021-08-05
Enamine
EN300-58910-0.05g
2-methoxynaphthalene
93-04-9 95%
0.05g
$19.0 2023-06-08
TRC
M264685-5g
2-Methoxynaphthalene
93-04-9
5g
$ 164.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17650-250g
2-Methoxynaphthalene, 98%
93-04-9 98%
250g
¥889.00 2023-02-09

2-Methoxynaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Triphenylphosphine ,  Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxide
Torii, Sigeru; Tanaka, Hideo; Hamatani, Takeshi; Morisaki, Kazuo; Jutand, Anny; et al, Chemistry Letters, 1986, (2), 169-72

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  1-Pentanaminium, N-(carboxymethyl)-N,N-dipentyl-, inner salt Solvents: Water ;  8 h, 80 °C
Reference
Aqueous reaction solvent containing carboxybetains used for organic chemistry
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  Dicyclohexyl[4-methoxy-3-(2-methoxyphenyl)-2-naphthalenyl]phosphine Solvents: Methanol ,  Benzene ;  16 h, 40 °C
Reference
A mixed naphthyl-phenyl phosphine ligand motif for Suzuki, Heck, and hydrodehalogenation reactions
Demchuk, Oleg M.; Yoruk, Bilge; Blackburn, Tom; Snieckus, Victor, Synlett, 2006, (18), 2908-2913

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1-Ethyl-3-methylimidazolium bromide ;  rt; rt → 120 °C; 2.8 h, 120 °C
Reference
Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl
Shen, Zhen Lu; Jiang, Xuan Zhen; Mo, Wei Min; Hu, Bao Xiang; Sun, Nan, Green Chemistry, 2005, 7(2), 97-99

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Dimanganese decacarbonyl ;  1 h, 180 °C
Reference
Methylation of phenol and its derivatives with dimethyl carbonate in the presence of Mn2(CO)10, W(CO)6, and Co2(CO)8
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu., Russian Journal of Organic Chemistry, 2015, 51(3), 330-334

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,2-Dichloroethane ,  Water ;  0.5 h, 50 - 60 °C; 3 - 5 h, 60 °C → 40 °C
Reference
Preparation of DL-naproxen
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ;  24 h, 80 °C
Reference
Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions
Deng, Jiazhu; Xue, Teng; Wu, Haihong; Wu, Peng, New Journal of Chemistry, 2022, 46(25), 12169-12176

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ;  4 h, rt → 220 °C
Reference
Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts
Lui, Yuen Wai; Chan, Bun ; Lui, Matthew Y., ChemSusChem, 2022, 15(3),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
C-H Nickelation of Naphthyl Phosphinites: Electronic and Steric Limitations, Regioselectivity, and Tandem C-P Functionalization
Mangin, Loic P.; Zargarian, Davit, Organometallics, 2019, 38(24), 4687-4700

Synthetic Circuit 10

Reaction Conditions
1.1 0.15 MPa, 290 °C
Reference
Process for continuously preparing β-naphthyl methyl ether
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Nickel acetate tetrahydrate ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ;  24 h, 170 °C
Reference
Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C-O and C-N Bond Activation
Yue, Huifeng; Guo, Lin; Lee, Shao-Chi; Liu, Xiangqian; Rueping, Magnus, Angewandte Chemie, 2017, 56(14), 3972-3976

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chloro(η5-2,4-cyclo… Solvents: Isopropanol ;  24 h, 25 °C
Reference
Highly active, well-defined (cyclopentadiene)(N-heterocyclic carbene)palladium chloride complexes for room-temperature Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of aryl chlorides and deboronation homocoupling of arylboronic acids
Jin, Zhong; Guo, Su-Xian; Gu, Xiao-Peng; Qiu, Ling-Ling; Song, Hai-Bing; et al, Advanced Synthesis & Catalysis, 2009, 351(10), 1575-1585

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium carbonate
1.2 Reagents: Polyethylene glycol
Reference
Etherification of phenols catalyzed by solid-liquid phase transfer catalyst PEG-400 without solvent
Cao, Yu-Qing; Pei, Ben-Gao, Synthetic Communications, 2000, 30(10), 1759-1766

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 9-Hydroxy-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ;  12 h, rt
Reference
Transforming Non-innocent Phenalenyl to a Potent Photoreductant: Captivating Reductive Functionalization of Aryl Halides through Visible-Light-Induced Electron Transfer Processes
Pathania, Vishali ; Roy, Vishal Jyoti; Roy, Sudipta Raha, Journal of Organic Chemistry, 2022, 87(24), 16550-16566

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Diboronic acid Catalysts: Palladium Solvents: 1,2-Dichloroethane ;  3 h, 50 °C
Reference
Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine
Korvinson, Kirill A.; Akula, Hari K.; Malinchak, Casina T.; Sebastian, Dellamol; Wei, Wei; et al, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cadmium sulfide ,  Nickel dichloride ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ;  rt
Reference
Practical heterogeneous photoredox/nickel dual catalysis for C-N and C-O coupling reactions
Liu, Yi-Yin; Liang, Dong; Lu, Liang-Qiu; Xiao, Wen-Jing, Chemical Communications (Cambridge, 2019, 55(33), 4853-4856

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  25 °C
1.2 2 h, 25 °C
Reference
Synthesis of 6-propyl-2-naphthol
Li, Yan-yan; Liu, Qian-feng, Yingyong Huagong, 2014, 43(5), 901-904

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Carbon ,  Sulfuric acid Solvents: Benzene ;  15 min, 80 °C
Reference
Synthesis of β-naphthyl methyl ether catalyzed by activated carbon modified by H2SO4 under ultrasonic irradiation
Xiao, Dongcai; Yang, Jinhui, Jingxi Huagong, 2010, 27(10), 1038-1040

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triisopropylsilane Catalysts: Tributyl phosphite ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethylcyclohexane ;  15 h, 130 °C
Reference
Rhodium-catalyzed carbon-cyano bond cleavage reactions using organosilicon reagents
Kita, Yusuke; Tobisu, Mamoru; Chatani, Naoto, Yuki Gosei Kagaku Kyokaishi, 2010, 68(11), 1112-1122

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triisopropylsilane Catalysts: Triisopropyl phosphite ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethylcyclohexane ;  15 h, 130 °C
Reference
Rhodium-catalyzed reductive decyanation of nitriles using hydrosilane as a reducing agent: scope, mechanism and synthetic application
Tobisu, Mamoru; Nakamura, Ryo; Kita, Yusuke; Chatani, Naoto, Bulletin of the Korean Chemical Society, 2010, 31(3), 582-587

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  10 min, 25 °C
Reference
Method for synthesizing aryl methyl ether
, China, , ,

2-Methoxynaphthalene Raw materials

2-Methoxynaphthalene Preparation Products

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